molecular formula C23H23ClN4O4S B11276456 Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11276456
M. Wt: 487.0 g/mol
InChI Key: HTWXZLGOEPSIKP-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, a piperazine ring, and a chlorinated phenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with a suitable electrophile.

    Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through electrophilic aromatic substitution reactions.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine and phenyl rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core and piperazine ring are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties.

    Chlorinated Phenyl Compounds: These compounds are known for their enhanced biological activity due to the presence of the chlorine atom.

Uniqueness

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H23ClN4O4S/c1-14-3-5-16(24)12-19(14)26-7-9-27(10-8-26)20(29)13-28-21(30)17-6-4-15(22(31)32-2)11-18(17)25-23(28)33/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,33)

InChI Key

HTWXZLGOEPSIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

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